molecular formula C14H10N2O2 B13981226 3-(4-Nitrophenyl)-1H-indole CAS No. 51206-84-9

3-(4-Nitrophenyl)-1H-indole

Cat. No.: B13981226
CAS No.: 51206-84-9
M. Wt: 238.24 g/mol
InChI Key: KWFMXELQSVUTCN-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The presence of a nitrophenyl group at the 3-position of the indole ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1H-indole typically involves the reaction of indole with 4-nitrobenzaldehyde under acidic or basic conditions. One common method is the Friedel-Crafts hydroxyalkylation reaction, where indole reacts with 4-nitrobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Aminophenyl)-1H-indole.

    Reduction: Formation of 3-(4-Aminophenyl)-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The indole ring can also participate in various biochemical reactions, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-1H-pyrazole
  • 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5

Uniqueness

3-(4-Nitrophenyl)-1H-indole is unique due to the presence of both the indole ring and the nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

51206-84-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-9,15H

InChI Key

KWFMXELQSVUTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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